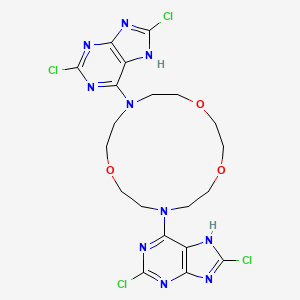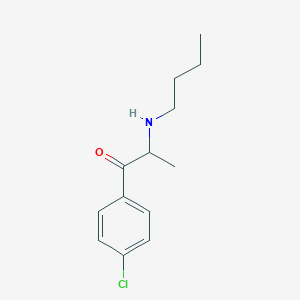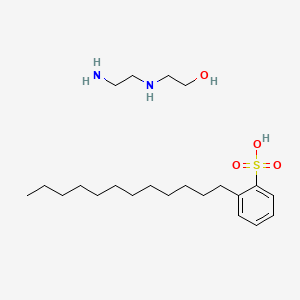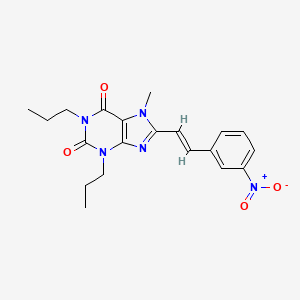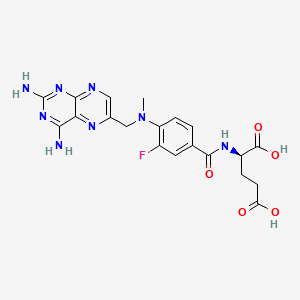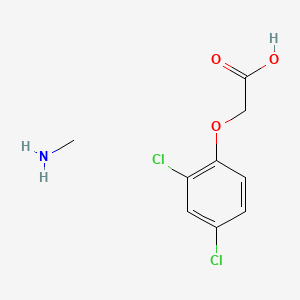
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a pyrazine ring substituted with a 1,4-benzodioxin-6-ylmethyl group and a piperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the 1,4-benzodioxin-6-ylmethyl intermediate, which is then reacted with piperazine and pyrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in inhibiting bacterial biofilm formation and possesses mild cytotoxicity, making it a candidate for antibacterial agent development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone: Shares the benzodioxane moiety but differs in its overall structure and applications.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro-N-(Substituted-Benzyl)benzenesulfonamides: Contains the benzodioxane fragment and is used in antibacterial research.
Uniqueness
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its combination of the pyrazine ring, benzodioxane moiety, and piperazine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
87787-63-1 |
|---|---|
Formule moléculaire |
C17H20Cl2N4O2 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
2-[4-(1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrazine;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-2-15-16(23-10-9-22-15)11-14(1)13-20-5-7-21(8-6-20)17-12-18-3-4-19-17;;/h1-4,9-12H,5-8,13H2;2*1H |
Clé InChI |
ABUJNSYCXTYSEB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC3=C(C=C2)OC=CO3)C4=NC=CN=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



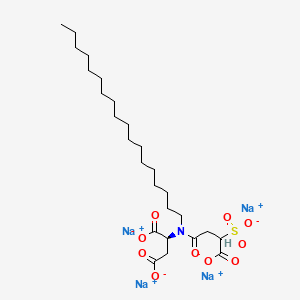
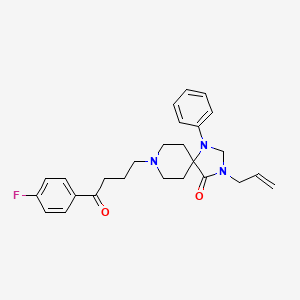
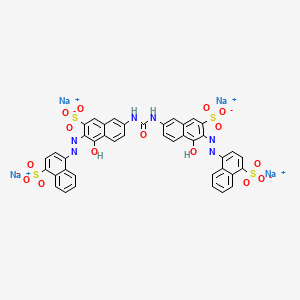
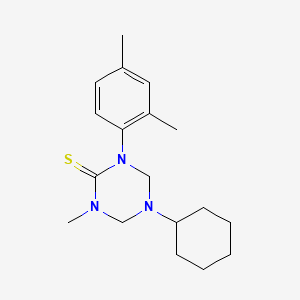
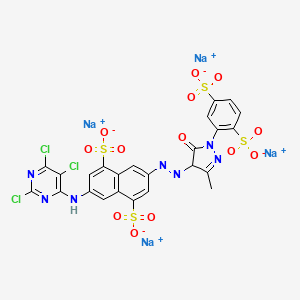
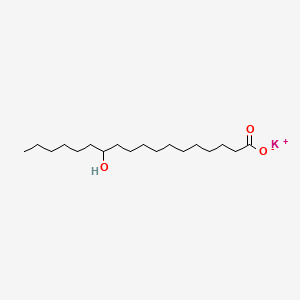
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
